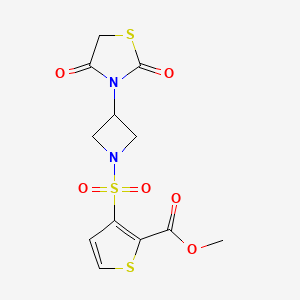

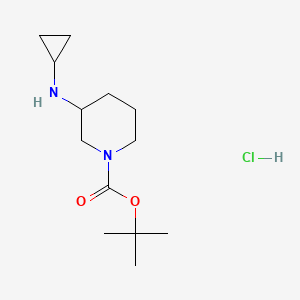

![molecular formula C21H19F2N5OS B2510151 5-((4-氟苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 868220-27-3](/img/structure/B2510151.png)

5-((4-氟苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a thiazolo[3,2-b][1,2,4]triazol-6-ol core, a piperazine ring, and two fluorophenyl groups .

Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions, including aminomethylation . In one study, a series of benzimidazole derivatives were synthesized and isolated . Their structures were elucidated by 1H-NMR and IR spectroscopic techniques besides HRMS .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon environments in the molecule . Additionally, LC-MS can provide the molecular weight of the compound .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring was found to be essential for the inhibitory effects on ENT1 and ENT2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined experimentally . Spectroscopic techniques like NMR can provide information about the chemical environment of atoms in the molecule .科学研究应用

微波辅助合成和生物活性

研究表明,微波辅助合成含有类似于5-((4-氟苯基)(4-(2-氟苯基)哌嗪-1-基)甲基)噻唑并[3,2-b][1,2,4]三唑-6-醇的杂化分子。这些分子涉及青霉酸或头孢菌酸部分,具有抗菌、抗脂肪酶和抗脲酶活性。该类中的一些化合物对各种测试微生物表现出良好至中等的抗菌活性,而特定化合物则表现出显着的抗脲酶和抗脂肪酶活性 (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

三唑衍生物的抗菌特性

另一项研究重点是合成新的 1,2,4-三唑衍生物,然后测试它们的抗菌活性。这些努力导致了鉴定出对各种微生物具有良好或中等活性的化合物,突出了此类衍生物在解决微生物耐药性方面的潜力 (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

噻唑烷酮作为抗菌剂

对噻唑烷酮衍生物的研究产生了一系列新的化合物,对一系列细菌和真菌具有显着的抗菌活性。这些研究强调了基于噻唑烷酮的化合物在治疗传染病方面的治疗潜力 (Patel, Patel, Kumari, & Patel, 2012).

唑类衍生物和抗菌活性

对唑类衍生物(包括 1,3,4-恶二唑、1,3-噻唑烷和 1,2,4-三唑化合物)的设计和合成的一项研究表明,这些化合物具有抗菌活性。这项研究表明了唑类衍生物在开发新的抗菌剂方面的效用 (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

噻二唑的合成和抗菌评价

对 2-[(取代苯基)-5-(1-苯基-3-(哌嗪基)吡啶并[3,2-f]喹唑啉-4(1H)-基]-1,3,4-噻二唑的研究显示出对多种病原体的显着抗菌和抗真菌活性,证明了这些化合物在抗菌治疗中的潜力 (Ram, Dubey, & Chaudhary, 2016).

未来方向

作用机制

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

The compound interacts with ENTs, showing more selectivity towards ENT2 than ENT1 . It inhibits the function of these transporters, reducing the maximum rate of uridine uptake without affecting the Michaelis constant (Km) . This suggests that the compound acts as a non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can influence nucleotide synthesis and the regulation of adenosine function . The specific pathways affected would depend on the cell type and the physiological or pathological context.

Pharmacokinetics

Its interaction with ents suggests it can cross cell membranes

Result of Action

The compound’s action results in the inhibition of ENTs, reducing the transport of nucleosides across the cell membrane . This can affect cellular processes that depend on nucleoside transport, such as nucleotide synthesis and adenosine regulation .

生化分析

Biochemical Properties

This compound has a molecular weight of 342.4 g/mol and a computed XLogP3-AA value of 2.2. It has one hydrogen bond donor count and five hydrogen bond acceptor counts. The compound has a rotatable bond count of 6. Its exact mass and monoisotopic mass are 342.18558953 g/mol. The topological polar surface area is 48.5 Ų.

Cellular Effects

Investigation of the cytotoxicity profile of 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol showed that all 10α-Ɣ have IC 50 values higher than 50 μM on the tested cell line .

Molecular Mechanism

The intermediates were obtained by a condensation reaction between the 2-bromo-1- (4-bromophenyl)ethanone and the substituted phenylpiperazine, adding 1.5 times of potassium carbonate in acetonitrile . In the second step, the reduction of intermediates with sodium borohydride in ethanol leads to the formation of 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol .

Temporal Effects in Laboratory Settings

The compound exhibited antinociceptive efficacy in both the rat complete Freund’s adjuvant–induced radiant heat hypersensitivity and chronic constriction injury–induced cold hypersensitivity models of inflammatory and neuropathic pain .

Dosage Effects in Animal Models

In rodent brain, 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol time- and dose-dependently bound to MAGL, indirectly led to CB1 occupancy by raising 2-AG levels, and raised norepinephrine levels in cortex .

Metabolic Pathways

Compound 4 was converted into 5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol through oxidative aromatization reaction .

属性

IUPAC Name |

5-[(4-fluorophenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N5OS/c22-15-7-5-14(6-8-15)18(19-20(29)28-21(30-19)24-13-25-28)27-11-9-26(10-12-27)17-4-2-1-3-16(17)23/h1-8,13,18,29H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYLHFQXSQEENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(C3=CC=C(C=C3)F)C4=C(N5C(=NC=N5)S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

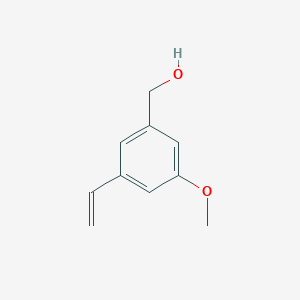

![3-{[1-(2-Methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2510072.png)

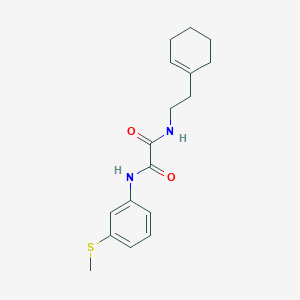

![1-[4-Phenyl-4-(4-propan-2-ylpiperidine-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2510073.png)

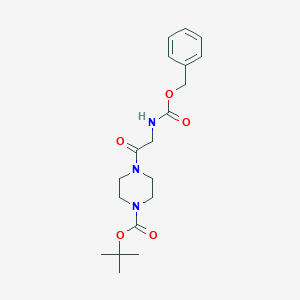

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2510074.png)

![1-(2-Methoxyphenyl)-4-[(2-thienylsulfonyl)acetyl]piperazine](/img/structure/B2510076.png)

![Tert-butyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate](/img/structure/B2510077.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2510085.png)

![8-(2,4-Dimethylphenyl)-3-hexyl-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2510087.png)

![2-chloro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B2510091.png)